(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-methoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the NF-κB and MAPK pathways. The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-one
Uniqueness
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-12H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAJWCEORAZDQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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